![molecular formula C6H6ClN3 B6591340 2-氯-6,7-二氢-5H-吡咯并[2,3-d]嘧啶 CAS No. 1367986-07-9](/img/structure/B6591340.png)

2-氯-6,7-二氢-5H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

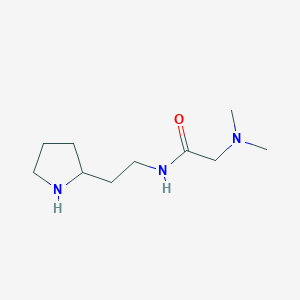

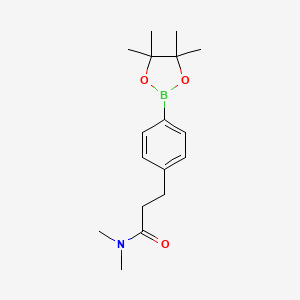

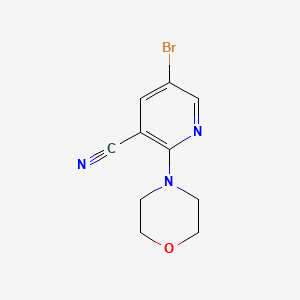

“2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a pyrrolopyrimidine derivative, which is a class of compounds known for their biological activity .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine”, often involves the use of microwave techniques . The chemical structure of these synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is characterized by the presence of a pyrrolopyrimidine core, with chlorine atoms in specific positions . This structure is confirmed through various analytical techniques, including NMR and IR spectroscopy .科学研究应用

化学合成和重排研究

Yamamoto 等人(1977 年)讨论了某些嘧啶并氮杂卓的重排到乙烯基吡咯并嘧啶,阐明了涉及 2-氯-6,7-二氢-5H-吡咯并[2,3-d]嘧啶的化合物结构转化 (Yamamoto、Kawamoto、Morosawa 和 Yokoo,1977 年)。

抗叶酸和抗寄生虫剂的合成

Southwick、Amarnath 和 Madhav(1974 年)的研究开发了合成 2,4-二氨基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶衍生物的方法,表明了潜在的抗寄生虫应用 (Southwick、Amarnath 和 Madhav,1974 年)。

抗肿瘤活性

Grivsky、Lee、Sigel、Duch 和 Nichol(1980 年)描述了 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶的合成,该化合物对大鼠 Walker 256 癌肉瘤具有显着的活性,突出了其在癌症研究中的潜力 (Grivsky 等人,1980 年)。

激酶研究中的新型骨架

Cheung、Harris 和 Lackey(2001 年)报道了 2-氯-5,7-二氢-6H-吡咯并[2,3-d]嘧啶-6-酮的合成及其作为激酶研究中新型骨架的用途,证明了该化合物在药物应用中的效用 (Cheung、Harris 和 Lackey,2001 年)。

抗菌剂的开发

Etemadi、Shiri、Eshghi、Akbarzadeh、Saadat、Mozafari、Beyzaei 和 Moghaddam‐manesh(2016 年)合成了一类 2-取代-4-甲基-7,8-二氢-5H-嘧啶并[4,5-d]噻唑并[3,2-a]嘧啶,证明了它们作为抗菌剂的潜力 (Etemadi 等人,2016 年)。

作用机制

Target of Action

The primary targets of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.

Mode of Action

2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction disrupts the normal signaling pathways, leading to changes in cellular functions.

Biochemical Pathways

Upon binding to its targets, 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. It induces cell cycle arrest and apoptosis in cancer cells . The compound up-regulates pro-apoptotic proteins such as caspase-3 and Bax, while down-regulating anti-apoptotic protein Bcl-2 .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its chemical structure and the presence of halogen atoms .

Result of Action

The action of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine results in significant molecular and cellular effects. It causes cell cycle arrest at the G1/S phase and induces apoptotic death in cancer cells . At the molecular level, it increases the activity of pro-apoptotic proteins and decreases the activity of anti-apoptotic proteins .

未来方向

Pyrrolopyrimidine derivatives, including “2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine”, have shown promise in medicinal chemistry, particularly as potential kinase inhibitors . Future research may focus on optimizing their synthesis, improving their selectivity and potency, and exploring their potential applications in treating various diseases .

生化分析

Biochemical Properties

It has been synthesized and tested in vitro against several human cancer cell lines . The compound showed promising activity, particularly against MCF7 cells .

Cellular Effects

In cellular assays, 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has shown to exert cytotoxic effects against various types of cells . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Molecular docking studies have shown promising binding affinities of similar compounds against Bcl2 anti-apoptotic protein . This suggests that 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCUTNLVLAXTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)

![5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine](/img/structure/B6591316.png)